Creatinine-d5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C4H7N3O |

|---|---|

分子量 |

118.15 g/mol |

IUPAC 名称 |

5,5-dideuterio-2-imino-1-(trideuteriomethyl)imidazolidin-4-one |

InChI |

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3,2D2 |

InChI 键 |

DDRJAANPRJIHGJ-ZBJDZAJPSA-N |

手性 SMILES |

[2H]C1(C(=O)NC(=N)N1C([2H])([2H])[2H])[2H] |

规范 SMILES |

CN1CC(=O)NC1=N |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to Creatinine-d5: Structure, Properties, and Application in Quantitative Analysis

Abstract

Creatinine-d5 is a stable isotope-labeled form of creatinine, a key biomarker for renal function. By incorporating five deuterium atoms, it serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), the reference method for precise creatinine quantification. This guide provides an in-depth overview of this compound, including its chemical structure, physicochemical properties, and a detailed protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The content is intended for researchers, clinical chemists, and drug development professionals who require accurate and reliable measurement of creatinine in biological matrices.

Chemical Identity and Physicochemical Properties

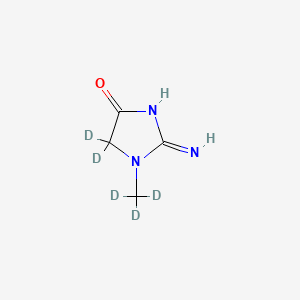

This compound is the deuterated isotopologue of creatinine, a metabolic byproduct of creatine phosphate in muscle tissue.[1] The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. Specifically, these substitutions are located on the N-methyl group (CD₃) and the adjacent imidazolidinone ring carbon (C-5), which becomes deuterated (CD₂).[2] This stable, heavy-isotope labeling allows it to be distinguished from endogenous, unlabeled creatinine by a mass spectrometer due to its higher mass.

The key advantage of using this compound as an internal standard is that it shares nearly identical chemical and physical properties with the native analyte. This ensures it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively correcting for matrix effects and variations in sample processing.[3]

Quantitative Data Summary

The fundamental properties of this compound are summarized below. This data is critical for its use in analytical standard preparation and mass spectrometry method development.

| Property | Value | Source |

| Molecular Formula | C₄D₅H₂N₃O | [2] |

| Molecular Weight | 118.15 g/mol | [2] |

| Exact Mass | 118.09 Da | |

| Unlabeled Molecular Weight | 113.12 g/mol | |

| Isotopic Purity | ≥99% atom D | |

| Appearance | White to off-white solid | Generic |

| Common Applications | Internal standard for clinical MS, Metabolomics |

Chemical Structure Visualization

The diagram below illustrates the precise location of the five deuterium atoms within the this compound molecule.

Application in Quantitative LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for creatinine measurement due to its high specificity and sensitivity, which overcomes the interferences seen in traditional colorimetric (Jaffe) and enzymatic assays. The use of a stable isotope-labeled internal standard like this compound is central to the accuracy of the IDMS method.

The core principle involves adding a known quantity of this compound to an unknown sample. The deuterated standard and the native analyte are extracted and analyzed together. The mass spectrometer detects and quantifies both the native (e.g., precursor ion m/z 114) and the labeled (m/z 119) forms. Because any sample loss or matrix-induced signal suppression/enhancement affects both compounds equally, the ratio of their signals remains constant. This ratio is used to calculate the precise concentration of the native creatinine in the original sample by referencing a calibration curve.

Detailed Experimental Protocol: Creatinine in Human Urine

This section provides a representative "dilute-and-shoot" LC-MS/MS protocol for the high-throughput analysis of creatinine in human urine, a common clinical application.

Reagents and Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve unlabeled creatinine and this compound in separate volumetric flasks using methanol or a 50:50 acetonitrile:water mixture to achieve a final concentration of 1 mg/mL for each.

-

Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with 50:50 acetonitrile:water to obtain intermediate stocks of 100 µg/mL.

-

Internal Standard (IS) Working Solution (100 ng/mL): Further dilute the this compound intermediate stock with 50:50 acetonitrile:water to a final concentration of 100 ng/mL. This solution will be used for sample dilution.

-

Calibration Standards (1-1000 ng/mL): Serially dilute the unlabeled creatinine intermediate stock solution with drug-free synthetic urine or a similar matrix to prepare a set of calibration standards with concentrations spanning the expected clinical range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation

-

Thaw frozen urine samples, calibration standards, and quality control (QC) samples at room temperature.

-

Vortex all samples for 15-30 seconds to ensure homogeneity.

-

Centrifuge the samples at approximately 4000 rpm for 10 minutes to pellet any particulate matter.

-

In a clean 96-well plate or microcentrifuge tubes, combine 50 µL of the urine supernatant (or standard/QC) with 950 µL of the IS Working Solution (100 ng/mL). This step performs a 1:20 dilution and adds the internal standard simultaneously.

-

Seal the plate or cap the tubes and vortex for 1 minute to ensure thorough mixing.

-

Place the prepared plate or vials directly into the autosampler of the LC-MS/MS system for analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: Agilent 1260 Infinity or equivalent.

-

MS System: API 4000 Triple Quadrupole or equivalent.

-

LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining the polar creatinine molecule. An example is a Raptor HILILC-Si, 50 x 2.1 mm, 2.7 µm.

-

Mobile Phase: Isocratic elution with 10 mM ammonium formate in 80% acetonitrile / 20% water.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Creatinine transition: Q1: 114.1 m/z → Q3: 44.2 m/z.

-

This compound transition: Q1: 119.1 m/z → Q3: 49.2 m/z (adjusted for +5 Da shift).

-

Data Processing

-

Integrate the chromatographic peaks for the creatinine and this compound MRM transitions using the instrument's software (e.g., MassLynx, Analyst).

-

Calculate the peak area ratio of creatinine to this compound for all standards, QCs, and unknown samples.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations. Apply a linear regression with 1/x weighting.

-

Determine the creatinine concentration in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram provides a high-level visual summary of the entire analytical process.

Conclusion

This compound is an indispensable tool for modern clinical chemistry and metabolic research. Its properties make it an ideal internal standard for isotope dilution LC-MS/MS, enabling highly accurate, precise, and specific quantification of creatinine. The detailed protocol and workflows provided in this guide offer a robust framework for implementing this reference method, ensuring reliable data for renal function assessment and other diagnostic and research applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Creatinine-d5

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated isotopologue of creatinine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.

This compound serves as an invaluable tool in mass spectrometry-based applications for the precise quantification of creatinine. Creatinine, a breakdown product of creatine phosphate in muscle, is a critical biomarker for assessing renal function. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and reliability of analytical results.[1][2]

Chemical Identity and Structure

This compound is synthetically derived from creatinine by replacing five hydrogen atoms with deuterium. The most common form is this compound (N-methyl-d3; imidazolidinone-5,5-d2).

Table 1: General Chemical Information

| Identifier | Value |

| IUPAC Name | 2-amino-1-(methyl-d3)-1,5-dihydro-4H-imidazol-4-one-5,5-d2 |

| Synonyms | This compound (N-methyl-d3, imidazolidinone-5,5-d2), 2-Imino-1-(methyl-d3)-imidazolidin-4-one-5,5-d2 |

| Molecular Formula | C₄D₅H₂N₃O |

| CAS Number | Not consistently available across sources |

| EC Number | 200-466-7 (Unlabeled) |

Physical and Chemical Properties

The physical and chemical properties of this compound are closely related to those of its non-labeled counterpart, creatinine. The primary difference lies in the molecular weight due to the presence of deuterium atoms.

Table 2: Physical and Chemical Data

| Property | Value | Source |

| Molecular Weight | 118.149 g/mol | LGC Standards[3] |

| Appearance | White to off-white solid/powder | Fisher Scientific[4], Thermo Fisher Scientific[5] |

| Purity | ≥98% | Cambridge Isotope Laboratories |

| Isotopic Enrichment | ≥99 atom % D | CDN Isotopes |

| Melting Point | ~303 °C (decomposes) (for unlabeled creatinine) | PubChem |

| Solubility | Soluble in water. Unlabeled creatinine has a solubility of 90 g/L at 20°C. | Fisher Scientific |

| Storage Conditions | Store at room temperature, protected from light and moisture. | Cambridge Isotope Laboratories |

| Stability | Stable under recommended storage conditions. | CDN Isotopes |

Applications in Quantitative Analysis

This compound is predominantly used as an internal standard in analytical methods for the quantification of creatinine in biological matrices such as serum, plasma, and urine. Its utility is particularly pronounced in liquid chromatography-mass spectrometry (LC-MS) assays, which are considered the gold standard for creatinine measurement due to their high specificity and sensitivity.

The underlying principle of its application involves adding a known amount of this compound to the biological sample prior to sample preparation. As the internal standard, this compound co-elutes with the endogenous, non-labeled creatinine during chromatographic separation. By comparing the mass spectrometric signal of the analyte to that of the internal standard, precise quantification can be achieved, mitigating potential inaccuracies arising from sample loss during preparation or fluctuations in instrument performance.

Experimental Protocol: Quantification of Creatinine in Urine by LC-MS

The following is a representative protocol for the quantification of creatinine in urine using this compound as an internal standard, adapted from methodologies described in the scientific literature.

4.1. Materials and Reagents

-

Creatinine standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Deionized water

-

Urine samples

4.2. Preparation of Standard and Internal Standard Stock Solutions

-

Prepare a stock solution of creatinine (1 mg/mL) in deionized water.

-

Prepare a stock solution of this compound (1 mg/mL) in deionized water.

-

From the creatinine stock solution, prepare a series of working standard solutions of varying concentrations by serial dilution with deionized water.

4.3. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with 980 µL of deionized water and 10 µL of the this compound working internal standard solution.

-

Vortex the mixture thoroughly.

4.4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient appropriate for the separation of creatinine.

-

Flow Rate: A typical flow rate for the column used.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Monitor the transition for creatinine (e.g., m/z 114 -> 44).

-

Monitor the transition for this compound (e.g., m/z 119 -> 49).

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

4.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of creatinine to this compound against the concentration of the creatinine standards.

-

Determine the concentration of creatinine in the urine samples by interpolating their peak area ratios from the calibration curve.

Safety and Handling

Based on the Safety Data Sheet (SDS) for unlabeled creatinine, the following handling precautions are recommended. Users should always consult the specific SDS for this compound provided by the supplier.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area.

-

Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.

Conclusion

This compound is an essential analytical tool for the accurate and precise quantification of creatinine in biological matrices. Its physical and chemical properties are nearly identical to its endogenous counterpart, with the key difference being its increased mass, which allows for its differentiation in mass spectrometric analyses. The protocols and workflows outlined in this guide provide a framework for the effective use of this compound in research and clinical applications. Researchers should always refer to the supplier-specific documentation for the most accurate and up-to-date information regarding purity, storage, and safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS [mdpi.com]

- 3. This compound (N-methyl-d3; imidazolidinone-5,5-d2) [lgcstandards.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

In-Depth Technical Guide to Creatinine-d5: Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specifications and analytical methodologies detailed in a typical Certificate of Analysis (CoA) for Creatinine-d5. This deuterated internal standard is critical for accurate quantification of creatinine in various biological matrices, playing a vital role in clinical diagnostics and pharmacokinetic studies. This document outlines the key quality control parameters, experimental protocols for their verification, and the underlying scientific principles.

Certificate of Analysis: Summary of Quality and Purity

A Certificate of Analysis for this compound is a formal document that certifies the quality and purity of a specific batch of the material. It provides a summary of the analytical tests performed and their results, ensuring the product meets the required specifications for its intended use, primarily as an internal standard in mass spectrometry-based assays.

Typical Specifications

The following table summarizes the typical specifications for high-quality this compound suitable for research and clinical applications. These values are compiled from various commercial suppliers and represent common quality benchmarks.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Identity | Conforms to the structure of this compound | ¹H-NMR, Mass Spectrometry |

| Chemical Purity | ≥98% | HPLC-UV |

| Isotopic Purity (d5) | ≥98 atom % D | Mass Spectrometry |

| Isotopic Distribution | d0-d4 content specified (e.g., ≤2%) | Mass Spectrometry |

| Molecular Formula | C₄H₂D₅N₃O | - |

| Molecular Weight | 118.15 g/mol | - |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in water and methanol | Visual Inspection |

| Residual Solvents | Meets USP <467> or ICH Q3C limits | Headspace GC-MS |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the quality parameters of this compound. The following sections describe the standard experimental protocols for the key analyses cited in the Certificate of Analysis.

Identity Confirmation: ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique to confirm the chemical structure of this compound. The absence of signals at specific chemical shifts corresponding to the deuterated positions, when compared to the spectrum of unlabeled creatinine, confirms the successful isotopic labeling.

Methodology:

-

Instrument: 400 MHz or higher NMR Spectrometer

-

Solvent: Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD)

-

Sample Preparation: A small amount of the this compound standard is dissolved in the deuterated solvent.

-

Data Acquisition: A standard ¹H-NMR spectrum is acquired.

-

Analysis: The spectrum is compared to that of a non-deuterated creatinine standard. The absence or significant reduction of proton signals at the methyl (N-CH₃) and methylene (-CH₂-) positions confirms deuteration. The remaining proton signals should correspond to the non-deuterated positions on the molecule.

Chemical Purity: High-Performance Liquid Chromatography (HPLC)

HPLC with Ultraviolet (UV) detection is a standard method for determining the chemical purity of this compound. This technique separates the main compound from any impurities.

Methodology:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 235 nm.

-

Sample Preparation: A solution of this compound is prepared in the mobile phase or a compatible solvent at a known concentration.

-

Analysis: The sample is injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Isotopic Purity and Distribution: Mass Spectrometry

Mass spectrometry is the definitive technique for determining the isotopic purity and distribution of this compound. It allows for the precise measurement of the mass-to-charge ratio (m/z) of the molecule and its isotopologues.

Methodology:

-

Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Full scan mass spectrum acquisition.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded.

-

Analysis: The relative intensities of the ion corresponding to this compound (m/z ~119.1) and any ions corresponding to lower deuterated forms (d0 to d4) are measured. The isotopic purity is calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Visualizations of Key Processes

Diagrams are provided below to illustrate the logical workflow of the analytical procedures and the intended application of this compound.

Caption: Quality control workflow for this compound analysis.

Caption: Workflow for the use of this compound as an internal standard.

This technical guide serves as a foundational resource for understanding the critical quality attributes of this compound and the analytical methods used for their verification. For specific batch information, always refer to the Certificate of Analysis provided by the supplier.

A Technical Guide to Commercially Available Creatinine-d5 for Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Creatinine-d5, a vital tool for accurate and precise quantification of creatinine in biological matrices. This document details the commercially available sources, their specifications, and provides established experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction to this compound

This compound is a stable isotope-labeled (SIL) analog of creatinine, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass-to-charge ratio (m/z) than endogenous creatinine, but with nearly identical physicochemical properties. These characteristics make it an ideal internal standard for quantitative bioanalysis, particularly in mass spectrometry-based methods. The use of a SIL internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise results.

Commercial Sources and Specifications of this compound

Several reputable chemical suppliers offer high-purity this compound for research and diagnostic applications. The table below summarizes the key specifications from prominent vendors. It is important for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific information.

| Supplier | Product Name | Catalog Number (Example) | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity | Available Quantities |

| LGC Standards | This compound (N-methyl-d3; imidazolidinone-5,5-d2) | TRC-C781504 | C₄D₅H₂N₃O | 118.149 | ≥99 atom % D | ≥98% | 50 mg, 100 mg |

| MedChemExpress | This compound | HY-B0504S2 | C₄D₅H₂N₃O | 118.15 | Not specified | ≥98% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |

| CDN Isotopes | This compound (N-methyl-d3; imidazolidinone-5,5-d2) | D-7707 | C₄D₅H₂N₃O | 118.15 | ≥99 atom % D | ≥98% | 50 mg, 100 mg |

| Amsbio | This compound | AMS.TMID-0162-5-MG | Not specified | Not specified | Not specified | Not specified | 5 mg |

| Sigma-Aldrich | This compound | (Various) | C₄D₅H₂N₃O | 118.15 | Not specified | ≥98% | Various |

Principle of Isotope Dilution Mass Spectrometry

The quantification of an analyte using a stable isotope-labeled internal standard operates on the principle of isotope dilution. A known amount of the SIL internal standard (this compound) is added to the biological sample containing the analyte of interest (creatinine). The SIL internal standard and the endogenous analyte are assumed to behave identically during sample extraction, chromatography, and ionization. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. The ratio of the signal intensity of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample, by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Figure 1: Workflow illustrating the principle of isotope dilution mass spectrometry.

Experimental Protocols for Creatinine Quantification using this compound

The following sections provide detailed methodologies for the quantification of creatinine in various biological matrices using this compound as an internal standard. These protocols are based on established and published LC-MS/MS methods.[1][2][3][4]

Materials and Reagents

-

Creatinine reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, ≥99 atom % D)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid (or ammonium acetate, depending on the method)

-

Biological matrix (e.g., serum, plasma, urine, dried blood spots)

Sample Preparation

The choice of sample preparation method depends on the complexity of the biological matrix.

-

To 50 µL of serum or plasma sample, add 200 µL of methanol containing a known concentration of this compound (e.g., 1 µg/mL).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

-

Thaw frozen urine samples and vortex to ensure homogeneity.

-

Centrifuge the urine sample to pellet any particulate matter.

-

Dilute the urine sample 1:100 (or as appropriate) with LC-MS grade water containing a known concentration of this compound.

-

Vortex the diluted sample.

-

Directly inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

Both Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography can be used for the separation of creatinine. HILIC is often preferred for its better retention of polar compounds like creatinine.

| Parameter | HILIC Method Example | Reversed-Phase Method Example |

| Column | HILIC phase, e.g., Amide or Silica-based (e.g., 2.1 x 100 mm, 3 µm) | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic (e.g., 85% B) or a shallow gradient | Isocratic (e.g., 10% B) or a steep gradient |

| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C | 30 - 40 °C |

| Injection Volume | 5 - 10 µL | 5 - 10 µL |

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 500 °C |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | See table below |

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Creatinine (Quantifier) | 114.1 | 86.1 | 15 - 25 |

| Creatinine (Qualifier) | 114.1 | 44.1 | 20 - 30 |

| This compound (Internal Standard) | 119.1 | 91.1 | 15 - 25 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow for the quantification of creatinine in a biological sample using this compound as an internal standard.

Figure 2: A step-by-step experimental workflow for creatinine quantification.

Conclusion

This compound is an indispensable tool for the accurate and precise measurement of creatinine in biological fluids. Its commercial availability from multiple suppliers with high purity standards, combined with well-established LC-MS/MS methodologies, enables researchers and clinicians to obtain reliable data for a wide range of applications, from clinical diagnostics to drug development studies. The use of this compound as an internal standard minimizes analytical variability and ensures the highest quality of quantitative results.

References

- 1. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]

Deuterium Isotope Effects of Creatinine-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine, a breakdown product of creatine phosphate in muscle, is a crucial biomarker for assessing renal function. Its quantification in biological matrices requires high accuracy and precision. The use of stable isotope-labeled internal standards, particularly deuterated analogs like Creatinine-d5, has become the gold standard in quantitative analysis by mass spectrometry. The substitution of hydrogen with deuterium atoms introduces subtle yet significant physicochemical changes, known as deuterium isotope effects, which can influence chromatographic behavior, mass spectrometric fragmentation, and metabolic stability. This technical guide provides a comprehensive overview of the deuterium isotope effects of this compound, detailing its impact on analytical methodologies and its application in metabolic research.

Physicochemical Properties and Isotope Effects

The primary deuterium isotope effect stems from the difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and vibrates at a lower frequency, requiring more energy to be broken. This can lead to a slower reaction rate when C-D bond cleavage is the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE).[1]

Secondary isotope effects are observed when the isotopic substitution is not at the site of bond cleavage. These effects can influence the molecule's conformation, polarity, and hydrophobicity, which in turn can affect its interaction with chromatographic stationary phases, leading to shifts in retention time.[1]

Data Presentation

Chromatographic Retention Time

The substitution of hydrogen with deuterium can alter the chromatographic retention time of a molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to a slight decrease in hydrophobicity.[1]

Table 1: Comparison of LC-MS/MS Parameters for Creatinine and Deuterated Analogs

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) |

| Creatinine | 114.0 | 44.0 | 0.59[2] |

| Creatinine-d3 | 117.0 | 47.0 | Not explicitly stated, but expected to be similar to creatinine[2] |

| This compound | 119.1 | 49.1 | Not explicitly stated, but expected to be similar to creatinine |

Mass Spectrometric Fragmentation

In mass spectrometry, deuterated standards are easily distinguished from their native analogs by their higher mass-to-charge ratio (m/z). The fragmentation patterns can also be affected by deuterium substitution.

Table 2: Key Mass Spectrometric Transitions for Creatinine and Deuterated Analogs

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Creatinine | 114.0 | 86.0, 44.0 |

| Creatinine-d3 | 117.0 | 89.0, 47.0 |

| This compound | 119.1 | 92.1, 49.1 |

Note: While the major fragment ions are known, a detailed side-by-side comparison of the full mass spectra with relative abundances is not commonly published.

Metabolic Stability

The kinetic isotope effect can influence the metabolic stability of a deuterated compound. If the metabolism of creatinine involves the cleavage of a C-H bond that is substituted with deuterium in this compound, the rate of metabolism may be reduced. However, the primary route of creatinine elimination is renal excretion, with metabolism playing a minor role. Therefore, the deuterium isotope effect on the overall metabolic stability of creatinine is generally considered to be minimal.

Experimental Protocols

Quantification of Creatinine using Isotope Dilution LC-MS/MS

This protocol describes a general procedure for the quantification of creatinine in a biological matrix (e.g., urine or serum) using this compound as an internal standard.

1. Sample Preparation:

-

Thaw frozen samples (urine or serum) at room temperature and vortex to ensure homogeneity.

-

Centrifuge the samples to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine a specific volume of the supernatant with a known amount of this compound internal standard working solution.

-

Add a protein precipitation agent (e.g., acetonitrile) if working with serum or plasma.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a suitable column for the separation of polar compounds, such as a HILIC column.

-

Employ an isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate in water) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for creatinine and this compound (as listed in Table 2).

-

3. Data Analysis:

-

Calculate the ratio of the peak area of creatinine to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of known creatinine standards.

-

Determine the concentration of creatinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of Deuterated Creatinine via H/D Exchange

1. Materials:

-

Creatinine

-

Deuterium oxide (D₂O)

-

A weak organic base (e.g., triethylamine - TEA)

2. Procedure:

-

Dissolve creatinine in D₂O.

-

Add a catalytic amount of the weak organic base to initiate the H/D exchange.

-

The reaction can be carried out at room temperature.

-

The extent of deuteration can be monitored over time using techniques like NMR or mass spectrometry.

-

Once the desired level of deuteration is achieved, the base can be removed, for example, by lyophilization if a volatile base like TEA is used.

Note: This is a general procedure and would need to be optimized to achieve the specific d5 labeling pattern.

Mandatory Visualization

Caption: Creatine metabolism pathway showing the introduction of this compound as a tracer.

Caption: Experimental workflow for Isotope Dilution Mass Spectrometry (IDMS) using this compound.

Conclusion

This compound serves as an indispensable tool in the accurate quantification of creatinine in biological matrices. The deuterium isotope effects, while generally minimal in terms of metabolic stability for creatinine, can manifest as shifts in chromatographic retention time, which must be considered during method development. The distinct mass difference allows for clear differentiation from the endogenous analyte in mass spectrometry. The use of this compound as an internal standard in isotope dilution LC-MS/MS methods significantly enhances the precision and accuracy of renal function assessment and is a valuable tracer for studying creatine and creatinine metabolism. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the key technical aspects of utilizing this compound in their analytical and research endeavors.

References

Creatinine-d5 as a Stable Isotope Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine-d5, a deuterated analog of creatinine, serves as a powerful tool in biomedical research and clinical diagnostics. As a stable isotope tracer, it offers a non-radioactive and safe method for investigating various physiological and pathological processes.[1][2][3][4] Its primary applications lie in the precise assessment of renal function, particularly the glomerular filtration rate (GFR), and in studies of creatine metabolism and muscle mass.[5] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis techniques associated with the use of this compound as a stable isotope tracer.

Core Principles of this compound as a Tracer

The utility of this compound as a tracer is founded on the principle of isotope dilution mass spectrometry (IDMS). By introducing a known amount of the labeled compound (this compound) into a biological system, it mixes with the endogenous, unlabeled pool of creatinine. Subsequent measurement of the ratio of labeled to unlabeled creatinine in biological samples, typically plasma or urine, allows for the precise quantification of various kinetic parameters.

The key advantages of using a stable isotope like deuterium are its safety, as it is non-radioactive, and the minimal impact of the heavy isotope on the molecule's biochemical behavior. This allows for its use in a wide range of study populations, including vulnerable groups.

Applications in Research and Drug Development

Renal Function Assessment

Accurate measurement of GFR is crucial for the diagnosis and management of kidney disease. While endogenous creatinine clearance is a commonly used marker, its accuracy can be limited by factors such as muscle mass, diet, and tubular secretion. The use of exogenous filtration markers, such as inulin, is considered the gold standard for GFR measurement but is often invasive and impractical for routine clinical use.

This compound offers a minimally invasive and highly accurate alternative for GFR determination. Following administration, the clearance of this compound from the plasma provides a direct measure of GFR, unaffected by the limitations of endogenous creatinine measurements.

Skeletal Muscle Mass Estimation

Approximately 98% of the body's creatine is found in skeletal muscle. Creatine is non-enzymatically converted to creatinine at a relatively constant rate. Therefore, the total body creatine pool size is directly proportional to skeletal muscle mass. By administering a known dose of deuterated creatine (such as Creatine-d3 or Creatine-d5), allowing it to equilibrate within the body's creatine pool, and then measuring the enrichment of the resulting deuterated creatinine in urine, one can accurately estimate the total creatine pool and, by extension, skeletal muscle mass. This method is particularly valuable in the study of sarcopenia, cachexia, and other conditions associated with muscle wasting.

Quantitative Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C4H2D5N3O | |

| Molecular Weight | 118.15 g/mol | |

| Isotopic Purity | Typically ≥98% |

Pharmacokinetic Parameters: Creatinine vs. Deuterated Creatinine

Direct comparative pharmacokinetic data for this compound is limited. However, the deuteration of small molecules is generally not expected to significantly alter their pharmacokinetic properties. The following table presents typical pharmacokinetic parameters for endogenous creatinine.

| Parameter | Value | Notes | Reference |

| Half-life (t½) | Normal Renal Function: ~4 hours | Can be significantly prolonged in renal impairment. | |

| Volume of Distribution (Vd) | ~0.6 L/kg | Distributes into total body water. | |

| Clearance (CL) | Primarily renal | Approximates GFR. |

Experimental Protocols

Glomerular Filtration Rate (GFR) Measurement using this compound

This protocol is based on the principles of exogenous marker clearance.

1. Subject Preparation:

-

Subjects should be in a hydrated state.

-

A baseline blood sample is collected prior to tracer administration.

2. Tracer Administration:

-

A precisely known amount of sterile this compound solution is administered intravenously as a bolus.

-

The exact dose will depend on the analytical sensitivity and the expected GFR of the subject.

3. Sample Collection:

-

Serial blood samples are collected at predetermined time points post-injection. A typical schedule might include samples at 5, 15, 30, 60, 90, 120, 180, and 240 minutes.

-

Urine can also be collected over a defined period to calculate renal clearance.

4. Sample Preparation:

-

Plasma is separated from blood samples by centrifugation.

-

Proteins in plasma and urine are precipitated using a solvent like acetonitrile or methanol.

-

The supernatant is then diluted and transferred to autosampler vials for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

The concentrations of this compound and endogenous creatinine are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

6. Data Analysis:

-

The plasma clearance of this compound is calculated from the concentration-time curve using pharmacokinetic modeling software. The clearance rate is equivalent to the GFR.

Skeletal Muscle Mass Estimation using Deuterated Creatine

This protocol is adapted from studies using Creatine-d3.

1. Subject Preparation:

-

Subjects should fast overnight.

-

A baseline urine sample is collected.

2. Tracer Administration:

-

A single oral dose of deuterated creatine (e.g., 30-60 mg) is administered.

3. Sample Collection:

-

Following administration, subjects can resume their normal diet.

-

A spot urine sample is collected 3 to 5 days after the dose to allow for equilibration of the tracer in the muscle creatine pool.

4. Sample Preparation:

-

Urine samples are centrifuged to remove sediment.

-

An aliquot is diluted and mixed with an internal standard (e.g., Creatinine-d3 if Creatine-d5 was the tracer).

5. LC-MS/MS Analysis:

-

The enrichment of deuterated creatinine in the urine is measured by LC-MS/MS.

6. Data Analysis:

-

The total body creatine pool size is calculated based on the principle of isotope dilution.

-

Skeletal muscle mass is then estimated by dividing the creatine pool size by the known concentration of creatine in muscle (approximately 4.3 g/kg).

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the analytical method of choice for the quantification of this compound and endogenous creatinine due to its high sensitivity and specificity.

Sample Preparation for LC-MS/MS

| Step | Description |

| 1. Aliquoting | A small volume of plasma or urine (e.g., 50 µL) is used. |

| 2. Internal Standard Addition | A known amount of a different isotopically labeled creatinine (e.g., Creatinine-d3) is added as an internal standard. |

| 3. Protein Precipitation | A protein precipitating agent (e.g., acetonitrile or methanol) is added to the sample. |

| 4. Centrifugation | The sample is centrifuged to pellet the precipitated proteins. |

| 5. Supernatant Transfer | The clear supernatant is transferred to a new tube or vial. |

| 6. Dilution/Reconstitution | The supernatant may be diluted or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. |

Typical LC-MS/MS Parameters

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or Reversed-Phase C18 |

| Mobile Phase A | Aqueous buffer with an additive like ammonium formate or formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or a shallow gradient depending on the column and separation needs |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Multiple Reaction Monitoring (MRM) Transitions | Creatinine: e.g., m/z 114 -> 44, 114 -> 86 this compound: e.g., m/z 119 -> 49, 119 -> 91 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 - 100 ms |

Visualizations

Creatine Metabolism Pathway

The following diagram illustrates the biosynthesis of creatine and its conversion to creatinine.

Experimental Workflow for GFR Measurement

This diagram outlines the major steps in determining GFR using the this compound tracer method.

Isotope Dilution Principle

This logical diagram illustrates the core concept of the isotope dilution method.

Conclusion

This compound is a versatile and valuable stable isotope tracer with significant applications in both preclinical and clinical research. Its use in isotope dilution mass spectrometry provides a safe, accurate, and minimally invasive means to assess renal function and estimate skeletal muscle mass. The detailed methodologies and principles outlined in this guide are intended to support researchers, scientists, and drug development professionals in the effective implementation of this powerful analytical tool. As analytical technologies continue to advance, the applications of this compound and other stable isotope tracers are poised to expand, offering deeper insights into human physiology and disease.

References

The Gold Standard in Bioanalysis: A Technical Guide to Using Creatinine-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in the realm of drug development and clinical diagnostics, the precision and accuracy of measurements are paramount. The quantification of endogenous molecules like creatinine, a key biomarker for renal function, demands robust analytical methodologies. This technical guide delves into the core principles and practical application of Creatinine-d5 as an internal standard in mass spectrometry-based assays, establishing why stable isotope-labeled standards are the cornerstone of modern quantitative analysis.

The Principle of the Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. Its primary role is to correct for the variability inherent in the analytical process, from sample preparation to detection.[1][2] By measuring the ratio of the analyte's response to the internal standard's response, variations such as extraction efficiency, injection volume, and instrument response can be effectively normalized.[1]

Why this compound? The Advantage of Stable Isotope Labeling

While structurally similar analogs can be used as internal standards, stable isotope-labeled (SIL) internal standards, such as this compound, represent the pinnacle of analytical rigor.[1][3] this compound is the deuterium-labeled counterpart of creatinine. In this compound, five hydrogen atoms have been replaced with their stable, non-radioactive isotope, deuterium. This subtle change in mass does not significantly alter the chemical properties of the molecule.

The key advantages of using a SIL IS like this compound include:

-

Co-elution with the Analyte: this compound has nearly identical chromatographic behavior to endogenous creatinine, meaning they elute at the same time during liquid chromatography (LC). This is crucial for correcting matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.

-

Similar Ionization Efficiency: As this compound and creatinine are chemically identical, they exhibit the same behavior in the mass spectrometer's ion source, leading to more accurate correction for ionization suppression or enhancement.

-

Reduced Analytical Variation: The use of SIL internal standards has been demonstrated to significantly improve the accuracy and precision of LC-MS/MS assays by accounting for variations throughout the analytical process.

The fundamental principle is that any loss or variation experienced by the analyte during sample processing and analysis will be mirrored by the SIL internal standard. This ensures a consistent and reliable analyte-to-internal standard response ratio, leading to highly accurate quantification.

The Logical Framework of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is a practical application of isotope dilution mass spectrometry. The logic is straightforward: a known amount of the isotopically labeled standard is added to the sample. This "spiked" sample is then processed and analyzed. The mass spectrometer can differentiate between the endogenous analyte and the heavier labeled standard based on their mass-to-charge ratio (m/z). By comparing the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be precisely calculated.

Experimental Protocol: Quantification of Creatinine in Urine by LC-MS/MS

This section outlines a typical experimental protocol for the quantification of creatinine in human urine using this compound as an internal standard. This method is often referred to as a "dilute-and-shoot" method due to its simplicity and high-throughput nature.

Materials and Reagents

-

Creatinine reference standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Drug-free human urine for calibration standards and quality controls

Preparation of Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve creatinine and this compound in methanol to a final concentration of 1 mg/mL each.

-

Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution (100 ng/mL): Further dilute the this compound intermediate stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the creatinine intermediate stock solution with drug-free urine to cover the desired analytical range (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation

-

Thaw frozen urine samples, calibration standards, and quality control samples at room temperature.

-

Vortex all samples to ensure homogeneity.

-

Centrifuge the samples at approximately 4000 rpm for 10 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube or a 96-well plate, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

A typical experimental workflow for sample analysis is depicted below.

-

Liquid Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) or a C18 column can be used for separation. An isocratic mobile phase, for instance, 50% acetonitrile containing 0.1% formic acid, is often employed.

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.

The MRM transitions for creatinine and its deuterated internal standards are crucial for selective detection. The precursor ions are the protonated molecules [M+H]+, and the product ions are specific fragments generated by collision-induced dissociation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Creatinine | 114 | 44 or 86 |

| Creatinine-d3* | 117 | 47 or 89 |

| This compound | 119.1 | 92.1 |

| Note: Creatinine-d3 is also commonly used and follows the same principles. Data for both d3 and d5 are provided for comprehensive understanding. |

Data sourced from multiple validated methods.

Data Presentation: Performance of Creatinine Assays Using a Deuterated Internal Standard

The following tables summarize quantitative data from various validated LC-MS/MS methods for creatinine, demonstrating the high performance achievable with a deuterated internal standard.

Table 1: Linearity of the Method

| Analytical Range | R² (Coefficient of Determination) | Source |

| 1 - 2000 ng/mL | > 0.999 | |

| 0.3 - 20 mg/dL | 0.996 |

Table 2: Precision of the Method

| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Source |

| 31 ng/mL | 2.8 | Not Reported | |

| 250 ng/mL | 2.1 | Not Reported | |

| 1000 ng/mL | 17.8 | Not Reported | |

| Not Specified | < 3% | < 3% | |

| Across Analytical Range | 5.2 - 8.1% | Not Reported |

Conclusion

This compound stands as an exemplary internal standard for the quantitative analysis of creatinine in biological matrices. Its use, grounded in the robust principles of isotope dilution, allows for the mitigation of analytical variability, leading to highly accurate, precise, and reliable data. For researchers, scientists, and drug development professionals, the adoption of stable isotope-labeled internal standards like this compound in LC-MS/MS workflows is not just a best practice but a critical component in generating high-quality data for clinical diagnostics, renal function assessment, and pharmacokinetic studies.

References

Understanding mass shift in Creatinine-d5 mass spectrometry

An In-Depth Technical Guide to Understanding Mass Shift in Creatinine-d5 Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of this compound as an internal standard in mass spectrometry, with a core focus on understanding the phenomenon of mass shift. Accurate quantification of creatinine, a key biomarker for renal function, is critical in clinical and research settings. The isotope dilution method, employing a stable isotope-labeled internal standard like this compound, is the gold standard for accuracy and precision. However, a thorough understanding of the standard's chemistry and potential analytical challenges is paramount for reliable results.

The Role of this compound as an Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is used to correct for variations in sample preparation, chromatography, and ion source efficiency. The ideal SIL-IS is chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process, but has a different mass, allowing it to be distinguished by the mass spectrometer.

This compound is a deuterated analog of creatinine used for this purpose.[1] The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. Commercially available this compound is typically labeled at two specific positions: three deuteriums on the N-methyl group and two on the C-5 carbon of the imidazolidinone ring, giving the systematic name Creatinine (N-methyl-d3; imidazolidinone-5,5-d2) .[2] This replacement results in a molecule that is 5 Daltons (Da) heavier than endogenous creatinine.

Understanding "Mass Shift": Intended vs. Unintended

The term "mass shift" can refer to both the deliberate mass difference between the analyte and the internal standard and to unintended changes that can occur during analysis.

The Intended Mass Shift for Isotope Dilution

The fundamental principle of using this compound is the +5 Da intended mass shift. The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of both the analyte (creatinine) and the internal standard (this compound) and their respective fragment ions. By adding a known concentration of this compound to every sample, the ratio of the analyte's signal to the standard's signal can be used to calculate the analyte's concentration with high accuracy.

Unintended Mass Shifts: A Potential Pitfall

An unintended mass shift refers to any process that alters the mass of the internal standard, causing it to be detected at an m/z other than the expected value. The primary cause of this phenomenon for this compound is Hydrogen-Deuterium (H/D) Exchange .

The two deuterium atoms on the C-5 position are adjacent to the carbonyl group (C=O) of the ring structure. In chemical terms, these are α-carbon hydrogens. Under basic conditions (high pH), these deuteriums are labile and can be exchanged for protons (hydrogen atoms) from the surrounding solvent (e.g., water).[3][4][5]

This "back-exchange" can result in the this compound standard (mass +5) converting to a d4 (mass +4) or d3 (mass +3) species. This unintended shift compromises quantification by:

-

Reducing the signal for the correct internal standard (m/z 119).

-

Creating interference at the m/z of other standards (e.g., Creatinine-d3).

-

Ultimately leading to the overestimation of the analyte concentration .

Fortunately, studies have shown that while these deuterons can be exchanged under basic conditions, they are stable in the neutral or acidic environments typically used for LC-MS mobile phases, such as those containing formic acid. Therefore, controlling pH during sample preparation and storage is critical to maintaining the isotopic integrity of the standard.

Quantitative Data and MRM Transitions

Multiple Reaction Monitoring (MRM) is used in tandem mass spectrometry to achieve high selectivity and sensitivity. This involves selecting a specific precursor ion and monitoring a specific product ion after fragmentation.

The table below summarizes the key MRM transitions for creatinine and its commonly used deuterated analogs. The transitions for this compound are inferred from the known fragmentation patterns of creatinine, d2-creatinine, and d3-creatinine.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Creatinine | 114.0 | 44.2 / 44.5 | 86.8 |

| Creatinine-d3 (N-methyl-d3) | 117.0 | 47.2 / 47.5 | 89.9 |

| This compound | 119.0 | 47.2 / 47.5 | 91.9 |

The following table illustrates the theoretical mass shifts and the potential for unintended shifts due to H/D back-exchange at the C-5 position.

| Species | Deuterium Label Position | Theoretical [M+H]⁺ (m/z) | Comments |

| Creatinine | None | 114.0 | Endogenous analyte |

| This compound | N-methyl-d3, C5-d2 | 119.0 | Correct Internal Standard |

| Creatinine-d4 (from d5) | N-methyl-d3, C5-d1, C5-h1 | 118.0 | Result of 1 deuterium loss via H/D exchange |

| Creatinine-d3 (from d5) | N-methyl-d3, C5-h2 | 117.0 | Result of 2 deuterium losses via H/D exchange |

Experimental Protocols

The following are generalized protocols for the analysis of creatinine in urine and serum using this compound and LC-MS/MS.

Protocol 1: "Dilute-and-Shoot" for Urine Samples

This method is rapid and effective for urine matrices where protein content is low.

-

Sample Thawing: Thaw frozen urine samples to room temperature and vortex thoroughly to suspend any precipitates.

-

Internal Standard Spiking: Prepare a working solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Dilution: In a microcentrifuge tube, add 10 µL of the urine sample to 990 µL of the internal standard working solution. (This represents a 1:100 dilution; adjust as necessary based on expected concentrations and instrument sensitivity).

-

Mixing & Centrifugation: Vortex the mixture for 30 seconds. Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet any remaining particulate matter.

-

Transfer & Injection: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

Protocol 2: Protein Precipitation for Serum/Plasma Samples

This method is necessary for serum or plasma to remove high concentrations of proteins that interfere with analysis.

-

Sample Thawing: Thaw frozen serum/plasma samples to room temperature.

-

Aliquoting: Aliquot 50 µL of the serum/plasma sample into a microcentrifuge tube.

-

Precipitation: Add 200 µL of cold acetonitrile (or methanol) containing the known concentration of this compound internal standard. The organic solvent causes proteins to precipitate out of the solution.

-

Mixing & Centrifugation: Vortex vigorously for 30-60 seconds. Centrifuge at high speed (e.g., 15,000 rpm) for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or an autosampler vial. Some methods may include an additional dilution step with water at this stage to ensure compatibility with the mobile phase.

-

Injection: Inject the clarified supernatant into the LC-MS/MS system.

Visualizations of Workflows and Mechanisms

Experimental Workflow for Creatinine Analysis

Caption: Standard LC-MS/MS workflow for creatinine quantification.

Fragmentation Pathway of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (N-methyl-d3; imidazolidinone-5,5-d2) [lgcstandards.com]

- 3. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Creatinine in Biological Matrices using a Validated LC-MS/MS Method with Creatinine-d5 Internal Standard

[AN-001]

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of creatinine in biological matrices such as human plasma, serum, and urine. The method utilizes a stable isotope-labeled internal standard, Creatinine-d5, to ensure high accuracy and precision.[1] A simple protein precipitation or a "dilute-and-shoot" approach is employed for sample preparation, making it suitable for high-throughput analysis.[2] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it a reliable tool for clinical research and drug development.

Introduction

Creatinine, a breakdown product of creatine phosphate in muscle, is a key biomarker for assessing renal function.[3][4] Accurate and precise measurement of creatinine levels in biological fluids is crucial for the diagnosis and monitoring of kidney disease. While traditional methods like the Jaffe reaction and enzymatic assays are commonly used, they can suffer from a lack of specificity and interference from other endogenous substances.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for creatinine quantification due to its superior sensitivity, specificity, and accuracy.

The use of a stable isotope-labeled internal standard (IS) is essential in LC-MS/MS to compensate for matrix effects and variations in sample processing and instrument response. This compound, a deuterated analog of creatinine, is an ideal IS as it co-elutes with the analyte and has similar ionization efficiency, but is mass-distinguishable. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for creatinine quantification using this compound.

Experimental Workflow

Caption: Experimental workflow for creatinine analysis by LC-MS/MS.

Detailed Protocols

Materials and Reagents

-

Creatinine and this compound standards (≥98% purity)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma, serum, or urine (drug-free for calibration standards and quality controls)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve creatinine and this compound in methanol to achieve a concentration of 1 mg/mL for each.

-

Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to get intermediate stock solutions of 100 µg/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound intermediate stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

-

Calibration Standards: Prepare calibration standards by serially diluting the creatinine intermediate stock solution with the appropriate biological matrix (e.g., drug-free urine) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the biological matrix to evaluate the accuracy and precision of the method.

Sample Preparation Protocol

For Plasma/Serum Samples:

-

To 50 µL of the serum or plasma sample, add 20 µL of the this compound internal standard working solution.

-

Add 200 µL of methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 15,000 rpm for 3 minutes.

-

Transfer 50 µL of the supernatant and mix with 50 µL of water.

-

Transfer the final mixture to an autosampler vial for injection into the LC-MS/MS system.

For Urine Samples ("Dilute-and-Shoot"):

-

Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulates.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Agilent Zorbax Eclipse XDB-C18 (2.1 x 150 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic (e.g., 50:50 A:B) or a shallow gradient depending on the matrix |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 3-10 µL |

| Column Temperature | Ambient |

| Run Time | ~3 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | See Table 1 |

| Ion Spray Voltage | 4500 V |

| Source Temperature | 550 °C |

| Collision Gas | Medium |

| Dwell Time | 225 ms |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Creatinine | 114 | 44 |

| This compound | 119 | 49 |

Note: While many studies utilize Creatinine-d3 (precursor m/z 117, product m/z 47), the principles and method parameters are directly applicable to this compound. The precursor for this compound will be m/z 119, and a characteristic product ion would be selected (e.g., m/z 49, corresponding to the loss of the deuterated methylamine group).

Method Validation Data

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| Linear Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 0.99 ng/mL |

Table 3: Precision and Accuracy

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | < 5% | < 5% | 93.9 - 97.8 |

| Medium | < 3% | < 3% | 93.9 - 97.8 |

| High | < 3% | < 3% | 93.9 - 97.8 |

Signaling Pathway Diagram (Illustrative)

While creatinine itself is not part of a signaling pathway, its formation from creatine is a key metabolic process.

Caption: Formation and excretion of creatinine.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the quantification of creatinine in various biological matrices. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput clinical and research applications, offering significant advantages over traditional analytical techniques.

References

Application Note: High-Throughput Quantification of Creatinine in Biological Matrices using Creatinine-d5 and LC-MS/MS

Abstract

This application note details a robust and high-throughput method for the quantification of creatinine in biological samples, such as human serum, plasma, and urine, using a stable isotope-labeled internal standard, Creatinine-d5, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described sample preparation protocols are simple, rapid, and effective, minimizing matrix effects and ensuring accurate and precise results. This method is particularly suited for clinical research, drug development studies, and other applications requiring reliable creatinine measurements.

Introduction

Creatinine is a breakdown product of creatine phosphate in muscle and is cleared from the body by the kidneys. Its concentration in blood and urine is a key indicator of renal function.[1][2] Accurate and precise quantification of creatinine is therefore crucial in clinical diagnostics and for monitoring kidney health during drug development. While traditional methods like the Jaffe reaction and enzymatic assays are available, they can be susceptible to interferences.[3][4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity and sensitivity for creatinine quantification.[5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy. This note provides detailed protocols for sample preparation of serum/plasma and urine for subsequent LC-MS/MS analysis.

Materials and Reagents

-

Creatinine (Sigma-Aldrich or equivalent)

-

This compound (MedChemExpress or equivalent)

-

LC-MS grade Methanol (Fisher Scientific or equivalent)

-

LC-MS grade Acetonitrile (Fisher Scientific or equivalent)

-

LC-MS grade Water (Fisher Scientific or equivalent)

-

Formic Acid (Sigma-Aldrich or equivalent)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Microcentrifuge

-

Autosampler vials

Experimental Protocols

Protocol 1: Serum/Plasma Sample Preparation (Protein Precipitation)

This protocol is designed for the removal of proteins from serum or plasma samples, which can interfere with the LC-MS/MS analysis.

-

Sample Thawing: Allow frozen serum or plasma samples to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

-

Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 50 µL of serum or plasma sample. To this, add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected endogenous creatinine levels, a typical starting concentration is 1 µg/mL).

-

Protein Precipitation: Add 200 µL of ice-cold methanol to the sample mixture.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 15,000 rpm for 3 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to a clean autosampler vial.

-

Dilution: Add 50 µL of LC-MS grade water to the supernatant in the autosampler vial.

-

Injection: The sample is now ready for injection into the LC-MS/MS system. Inject 3 µL of the final mixture.

Protocol 2: Urine Sample Preparation ("Dilute-and-Shoot")

Urine samples typically contain lower protein concentrations, allowing for a simpler dilution method.

-

Sample Thawing and Mixing: Thaw frozen urine samples at room temperature and vortex to ensure any precipitates are resuspended.

-

Initial Centrifugation: Centrifuge the urine sample at 10,000 rpm for 10 minutes to pellet any particulate matter.

-

Internal Standard Spiking and Dilution: In a 1.5 mL microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution (a typical starting concentration for this compound is 100 ng/mL in 50:50 acetonitrile:water). This results in a 1:20 dilution. Further dilutions may be necessary depending on the expected creatinine concentration.

-

Vortexing: Vortex the mixture for 1 minute to ensure homogeneity.

-

Transfer to Vial: Transfer the diluted sample to an autosampler vial.

-

Injection: The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

The following table summarizes the key quantitative parameters for the described sample preparation protocols.

| Parameter | Serum/Plasma Protocol | Urine Protocol |

| Sample Volume | 50 µL | 50 µL |

| Internal Standard (IS) Volume | 20 µL | 950 µL (as part of diluent) |

| Precipitation Agent | Methanol | Not Applicable |

| Precipitation Agent Volume | 200 µL | Not Applicable |

| Vortex Time | 30 seconds | 1 minute |

| Centrifugation Speed | 15,000 rpm | 10,000 rpm (initial sample) |

| Centrifugation Time | 3 minutes | 10 minutes (initial sample) |

| Supernatant Volume Transferred | 50 µL | Not Applicable |

| Final Dilution Factor | 1:10 (approx.) | 1:20 (or higher) |

| Injection Volume | 3 µL | Varies (e.g., 5 µL) |

Visualizations

Caption: Workflow for serum/plasma and urine sample preparation for creatinine quantification.

Conclusion

The presented protocols for serum/plasma and urine sample preparation are straightforward, rapid, and amenable to high-throughput analysis. The protein precipitation method effectively removes interfering macromolecules from serum and plasma, while the "dilute-and-shoot" approach is suitable for cleaner urine matrices. The incorporation of this compound as an internal standard is critical for achieving accurate and precise quantification of creatinine by LC-MS/MS. These methods provide a reliable foundation for researchers and drug development professionals requiring high-quality data on renal function.

References

- 1. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS [mdpi.com]